molecular formula C10H6Br2N4 B6361820 4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240580-17-9

4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No. B6361820
CAS RN: 1240580-17-9
M. Wt: 341.99 g/mol
InChI Key: NWYZHUHTHFXXFA-UHFFFAOYSA-N
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Description

“4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents . The compound has a molecular formula of C10H6Br2N4 .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The InChI Key for this compound is HQLYWHSJALKYOV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied, particularly in the context of their potential as anticancer agents .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 341.99 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Scientific Research Applications

Antimicrobial Applications

4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been explored in the synthesis of antimicrobial agents. Novel derivatives of this compound, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, have shown potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Synthesis of Novel Stilbene Compounds

It has been used in the synthesis of novel stilbene compounds, like (E)-4-[2-(4-Dimethylaminophenyl)-1H-(1,2,4)triazol-1-yl-vinyl]benzonitrile, which may have varied chemical applications (Wei-wei, 2008).

Cancer Research

Derivatives of 1,2,4-triazole, which include this compound, have garnered attention in cancer research due to their antifungal, antidepressant, and especially anticancer properties (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Inhibitors for Hypoxia-Inducible Factor

This compound has been involved in the development of inhibitors for the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1), an important target in medical research (Ahmed et al., 2017).

Synthesis of Letrozole Related Compounds

It plays a role in the synthesis process of Letrozole’s related compounds, which are significant in pharmaceutical manufacturing (Ping & Mingran, 2015).

Photolysis Studies

Research has been conducted on the photolysis of related compounds like 1,3,4-oxadiazoles in alcohols, providing insights into chemical reactions under light (Tsuge, Oe, & Tashiro, 1977).

Safety and Hazards

The compound “4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” may be harmful if swallowed, inhaled, or in contact with skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

Future Directions

The future directions for research on “4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” and similar compounds could involve further exploration of their anticancer properties . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-7(5-13)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYZHUHTHFXXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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